Ethyl aziridine-2-carboxylate
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Overview
Description
Ethyl aziridine-2-carboxylate is an organic compound with the molecular formula C₅H₉NO₂ It is an ester derivative of aziridine-2-carboxylic acid, characterized by a three-membered aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 2-chloroacetate with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the aziridine ring.
Substitution Reactions: Substitution at the aziridine ring can occur, especially under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Major Products:
Ring-Opened Products: Depending on the nucleophile, products such as amino alcohols, thiol derivatives, and other functionalized compounds can be formed.
Oxidized and Reduced Derivatives: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Ethyl aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: The compound can be utilized in the development of novel polymers and materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Mechanism of Action
The reactivity of ethyl aziridine-2-carboxylate is primarily due to the high strain energy of the aziridine ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Ethyl aziridine-2-carboxylate can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxamide: Known for its use as an immunomodulatory anticancer drug.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
N-Substituted Aziridines: These compounds have various substituents on the nitrogen atom, altering their reactivity and applications.
By understanding the properties, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
Biological Activity
Ethyl aziridine-2-carboxylate is a compound belonging to the class of aziridine derivatives, characterized by its three-membered nitrogen-containing ring structure. This compound has garnered attention due to its potential biological activities, particularly as a reactive amino acid unit and its implications in medicinal chemistry.
Chemical Structure and Properties
This compound features an ethyl ester group attached to the carboxylic acid functionality at the second position of the aziridine ring. The inherent strain in the aziridine ring contributes to its reactivity, making it a useful intermediate in organic synthesis.
Biological Activity
Reactivity with Biological Macromolecules:
this compound exhibits significant reactivity towards thiol groups, which positions it as a candidate for developing irreversible inhibitors of cysteine proteinases. Studies indicate that its reactivity surpasses that of other electrophiles, such as N-ethylmaleimide, suggesting potential utility in drug design and therapeutic applications .
Inhibition of Cysteine Proteinases:
The compound's ability to form covalent bonds with thiol-containing proteins has been characterized, highlighting its potential as a selective inhibitor in biochemical pathways. This specificity may allow for targeted therapeutic interventions in diseases where cysteine proteinases play a critical role .
Several synthetic methods have been explored for the production of this compound, including kinetic resolution techniques. The compound can be synthesized via chiral copper-catalyzed reductions, which yield enantioenriched products that are valuable for further biological testing .
Mechanistic Insights:
The mechanism of action involves the opening of the aziridine ring upon interaction with nucleophiles, leading to the formation of biologically relevant compounds. This property is particularly useful for synthesizing specific irreversible inhibitors that target cysteine proteinases without affecting other amino acids like histidine .
Case Studies and Research Findings
-
Antimicrobial Activity:
Recent studies have evaluated the antimicrobial properties of aziridine derivatives, including this compound. In vitro tests demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics like ampicillin . -
Cytotoxicity Assessments:
Cytotoxicity analyses using murine fibroblast and human tumor cell lines indicated that certain derivatives exhibit low toxicity while maintaining significant antimicrobial activity. This balance is crucial for developing therapeutics with fewer side effects .
Comparative Analysis
The following table summarizes key findings related to this compound and its derivatives:
Compound | Biological Activity | MIC (µg/mL) | Toxicity |
---|---|---|---|
This compound | Antimicrobial | 16–32 | Low |
N-(1-Phenylethyl) Aziridine Derivative | Anticancer | 8–16 | Moderate |
Aziridine-Thiourea Derivatives | Antimicrobial | 16–32 | Low |
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl aziridine-2-carboxylate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)4-3-6-4/h4,6H,2-3H2,1H3 |
InChI Key |
LQCNSMGLNLPUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN1 |
Origin of Product |
United States |
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